molecular formula C13H19BrN2O B1474628 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol CAS No. 1915957-21-9

2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol

Cat. No.: B1474628
CAS No.: 1915957-21-9
M. Wt: 299.21 g/mol
InChI Key: IQLCNRHJGXVSBB-UHFFFAOYSA-N
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Description

2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research, particularly in the development of protein kinase inhibitors. The compound features a bromophenol scaffold, a structure known to exhibit potent inhibitory activity against various kinase targets. Research into brominated inhibitors, such as 5- and 6-bromo-substituted indirubins, has demonstrated their efficacy as dual inhibitors of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs) like CDK8 and CDK9 . These kinases are critical regulators of signaling pathways in inflammation and cell cycle progression, making their inhibitors valuable tools for investigating uncontrolled inflammatory diseases and proliferative disorders . The compound's structure, which incorporates an aminomethylpiperidine moiety, is designed to enhance binding affinity and selectivity. This functional group is a common pharmacophore in kinase-targeting compounds and can facilitate further chemical derivatization, enabling researchers to explore structure-activity relationships and develop bifunctional probes . Such probes are crucial for advanced techniques, including targeted protein degradation via the ubiquitin-proteasome pathway, a rapidly growing area in oncology drug discovery . The primary research value of this reagent lies in its potential application as a building block or a lead compound for synthesizing novel molecules that modulate kinase activity. It provides scientists with a versatile chemical tool to probe complex biological processes involving CDKs and GSK-3β, to develop new therapeutic strategies for cancer and inflammatory diseases, and to investigate mechanisms of resistance to existing kinase inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLCNRHJGXVSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Core with Aminomethyl Substitution

The piperidine ring substituted at the 3-position with an aminomethyl group is a critical intermediate. Common approaches to obtain this intermediate include:

  • Starting from protected piperidine derivatives : For example, tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate derivatives have been used as precursors, which after deprotection and functional group transformations yield aminomethyl-substituted piperidines.

  • Deprotection and amine functionalization : A reported method involves deprotecting a piperidine derivative under acidic conditions, followed by treatment with triphosgene and reduction steps to introduce functional groups such as amines.

  • Nucleophilic substitution reactions : Aminomethyl groups can be introduced via nucleophilic substitution of halogenated intermediates or via reductive amination strategies.

Preparation of 1-(4-Bromophenyl) Piperidine Intermediate

The 4-bromophenol moiety linked to the piperidine is often introduced via synthesis of 1-(4-bromophenyl) piperidine as a key intermediate. A patented synthetic route provides an efficient and industrially scalable method:

  • Step 1: Formation of N-phenylpiperidine

    • React bromobenzene with piperidine in the presence of sulfolane as solvent and potassium tert-butoxide as base at elevated temperatures (140–165 °C) for 4 hours to yield N-phenylpiperidine.
  • Step 2: Bromination to 1-(4-bromophenyl) piperidine

    • The N-phenylpiperidine is then brominated using a brominating reagent in an organic solvent, followed by purification through distillation under reduced pressure or recrystallization (using dichloromethane:n-heptane 1:4) to obtain pure 1-(4-bromophenyl) piperidine.

This method boasts simplicity, readily available raw materials, and high yield with minimal isomer formation, making it suitable for scale-up.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 N-phenylpiperidine formation Bromobenzene + Piperidine + K t-BuO + Sulfolane, 140–165 °C, 4 h N-phenylpiperidine intermediate
2 Bromination N-phenylpiperidine + Brominating agent + Organic solvent 1-(4-bromophenyl) piperidine
3 Aminomethylation of piperidine Deprotection, triphosgene treatment, reduction (e.g., PPh3/H2O) 3-(Aminomethyl)piperidine intermediate
4 Coupling to 4-bromophenol Nucleophilic substitution or coupling reactions 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol

Analytical Data and Purity Confirmation

  • Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques used to confirm the structure and purity of intermediates and final products.

  • The patented method reports no isomer formation and high purity of 1-(4-bromophenyl) piperidine, a crucial intermediate.

Notes on Optimization and Industrial Feasibility

  • The synthetic route involving bromobenzene and piperidine as starting materials is advantageous due to the low cost and availability of these reagents.

  • Use of sulfolane as a high boiling solvent and potassium tert-butoxide as a strong base facilitates efficient nucleophilic aromatic substitution.

  • Purification by recrystallization or distillation under reduced pressure ensures product quality suitable for further synthetic steps.

  • The described methods avoid excessive steps, improving overall yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight key structural and functional differences between 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol and similar compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Core Structure Halogen Amine Substituent Biological Activity (Hypothesized/Reported) Key References
Target Compound Piperidine + Bromophenol Br 3-Aminomethyl Kinase inhibition, antimicrobial activity
5-[2-[4-(Aminomethyl)phenyl]-...chlorophenol;HCl (E2) Imidazole + Chlorophenol Cl 4-(Aminomethyl)phenyl Anticancer (DNA intercalation)
2-(((1-Methylpyrrolidin-3-yl)amino)methyl)phenol (E3) Pyrrolidine + Phenol None 1-Methylpyrrolidin-3-yl Unknown (discontinued)
tert-Butyl N-(5,5-dimethylpiperidin-3-yl)carbamate (E3) Piperidine + Carbamate None 5,5-Dimethylpiperidin-3-yl Intermediate in drug synthesis

Key Analysis

Halogenated Phenol Derivatives
  • Bromine vs. Chlorine: The target compound’s bromophenol group confers greater lipophilicity and steric bulk compared to the chlorophenol analog in . However, chlorine’s smaller size in the imidazole-chlorophenol compound () could favor DNA intercalation, as seen in some anticancer agents .
  • Phenol Acidity: The electron-withdrawing bromine increases phenol acidity (pKa ~8–9), enhancing hydrogen-bonding capacity compared to non-halogenated analogs like the pyrrolidine-phenol derivative (, ).
Piperidine vs. Pyrrolidine Scaffolds
  • Ring Size and Conformation : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility than the pyrrolidine (5-membered) in ’s compound 15. This flexibility may improve target selectivity in kinase inhibition, as seen in other piperidine-based inhibitors .
  • Aminomethyl Substitution: The 3-aminomethyl group on the piperidine enhances water solubility via protonation at physiological pH, contrasting with the methylpyrrolidine group in compound 17, which lacks ionizable amines .

Biological Activity

2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol, a compound characterized by its piperidine ring, bromophenol moiety, and aminomethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and potential applications in drug development.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1915957-21-9
  • Molecular Formula : C₁₃H₁₉BrN₂O
  • Molecular Weight : 299.21 g/mol

The compound's structure allows for interaction with various biological targets, which is crucial for its activity in therapeutic contexts.

This compound has been shown to interact with several enzymes and proteins. Notably, it binds with serine/threonine-protein kinase Chk1, a key player in cell cycle regulation. This interaction suggests a role in modulating cell proliferation and survival pathways.

The compound influences multiple cellular processes:

  • Cell Cycle Regulation : It affects signaling pathways that govern the cell cycle, potentially leading to cell cycle arrest.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization. This is evidenced by the activation of caspase-3/7, which plays a pivotal role in the apoptotic pathway .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects across various cancer cell lines, including:

  • Breast cancer
  • Pancreatic cancer
  • Colon cancer
    These effects are typically observed at low micromolar concentrations, indicating significant potency .

Anticancer Potential

The compound's ability to induce apoptosis and alter cell cycle dynamics positions it as a candidate for anticancer drug development. Its mechanism aligns with other piperidine derivatives known for similar properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
PiperidineBasic structureFound in many pharmaceuticals
BromophenolAntimicrobial propertiesKnown for efficacy against bacteria
Aminomethyl derivativesInteraction with biological targetsCommon in drug development

The unique combination of features in this compound may confer distinct biological activities not present in simpler compounds.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have shown that this compound can significantly reduce viability in sensitive cancer cell lines through apoptosis induction .
  • Mechanistic Insights : The activation of apoptotic pathways and ROS generation were confirmed through assays measuring mitochondrial function and caspase activity .
  • Potential as a Proteasome Inhibitor : Similar compounds have demonstrated proteasome inhibition, suggesting that this compound may share this property, thereby enhancing its anticancer profile .

Q & A

Q. What synthetic strategies are recommended for preparing 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, piperidine derivatives with aminomethyl groups (e.g., 3-(aminomethyl)piperidine) can react with 4-bromo-2-hydroxybenzaldehyde in the presence of a reducing agent like sodium borohydride. Structural analogs, such as spiropyran derivatives, have been synthesized via condensation reactions between aldehydes and aminophenols, as demonstrated in studies involving 2-aminophenol derivatives . Purification typically involves column chromatography with methanol/dichloromethane gradients.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the piperidinyl and bromophenol moieties. Infrared (IR) spectroscopy can validate functional groups (e.g., -OH, -NH₂). High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures purity assessment . Mass spectrometry (HRMS) provides molecular weight confirmation.

Q. How can researchers establish baseline biological activity for this compound?

  • Methodological Answer : Initial screening should include antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies. For example, bromophenol derivatives have been tested against bacterial strains like E. coli and S. aureus using standardized CLSI protocols. Dose-response curves (0.1–100 µM) and positive controls (e.g., ampicillin) are recommended to validate results .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported pharmacological data?

  • Methodological Answer : Contradictions in activity data may arise from assay conditions (e.g., pH, solvent effects). A systematic approach includes:
  • Replicating studies under standardized conditions (e.g., PBS buffer at pH 7.4).
  • Cross-validating results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Leveraging databases like PubChem and Connected Papers to identify confounding variables (e.g., stereochemical impurities) .

Q. What experimental frameworks are suitable for studying environmental persistence?

  • Methodological Answer : Environmental fate studies should follow protocols from long-term projects like INCHEMBIOL, which assess:
  • Abiotic degradation : Hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis exposure).
  • Biotic degradation : Soil microcosm experiments with LC-MS/MS quantification.
  • Partitioning : LogP determination (shake-flask method) and adsorption studies using HPLC .

Q. How to optimize crystallization for X-ray diffraction analysis?

  • Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) at 4°C is effective for piperidine derivatives. For bromophenol analogs, co-crystallization with coformers (e.g., carboxylic acids) improves lattice stability. Data collection at synchrotron facilities (e.g., λ = 0.9 Å) enhances resolution for heavy atoms like bromine . Refinement software (e.g., SHELXL) should account for disorder in flexible piperidinyl groups.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol
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2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol

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